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This guide provides a comparative overview of Lomedeucitinib (BMS-986322), a next-

generation oral therapeutic, in the context of various preclinical autoimmune disease models.

As a deuterated and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), Lomedeucitinib
represents a targeted approach to modulating key cytokine pathways implicated in a range of

autoimmune conditions. Due to the limited availability of direct preclinical data for

Lomedeucitinib, this analysis leverages data from its parent compound, Deucravacitinib

(BMS-986165), which shares an identical mechanism of action and provides a strong surrogate

for preclinical efficacy.

Mechanism of Action: Selective TYK2 Inhibition
Lomedeucitinib and its parent compound, Deucravacitinib, operate through a unique

mechanism that distinguishes them from pan-Janus kinase (JAK) inhibitors. They bind to the

regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive state

through allosteric inhibition.[1][2][3] This selective action primarily disrupts the signaling of key

cytokines involved in autoimmune pathogenesis, including Interleukin-23 (IL-23), IL-12, and

Type I Interferons (IFNs), while having minimal impact on the pathways mediated by JAK1,

JAK2, and JAK3.[3][4][5] This selectivity is hypothesized to reduce the risk of adverse effects

associated with broader JAK inhibition, such as hematological changes.[1][6][7]
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The TYK2 signaling pathway is central to the inflammatory cascade in several autoimmune

diseases. IL-23 signaling through TYK2 is crucial for the expansion and survival of pathogenic

T helper 17 (Th17) cells, which are major producers of pro-inflammatory cytokines like IL-17.[5]

[8][9] Similarly, the IL-12 pathway, also mediated by TYK2, drives Th1 cell differentiation.[5][10]

Type I IFNs, whose signals are transduced by TYK2, are implicated in the pathogenesis of

conditions like systemic lupus erythematosus (SLE).[11][12] By selectively inhibiting TYK2,

Lomedeucitinib targets these critical nodes in the autoimmune response.

Figure 1: Mechanism of Action of Lomedeucitinib in the TYK2/STAT Signaling Pathway.

Performance in Psoriasis Models
Psoriasis is a primary indication for which Lomedeucitinib is being developed.[13] The

imiquimod (IMQ)-induced psoriasis model in mice is a standard for preclinical evaluation, as it

recapitulates key features of human psoriatic plaques, including epidermal thickening

(acanthosis), scaling, and inflammation driven by the IL-23/IL-17 axis.[8]

While direct comparative data for Lomedeucitinib in this model is not publicly available, the

strong clinical performance of its parent compound, Deucravacitinib, suggests potent activity.

Deucravacitinib demonstrated superiority over both placebo and the PDE4 inhibitor apremilast

in Phase 3 clinical trials for moderate-to-severe plaque psoriasis.[14][15]

Table 1: Clinical Efficacy of Deucravacitinib in Moderate-to-Severe Plaque Psoriasis (POETYK

PSO-1 & PSO-2 Trials)

Endpoint (Week 16)
Deucravacitinib 6

mg QD
Apremilast 30 mg

BID
Placebo

PASI 75 Response ~54-58% ~35-40% ~7-12%

sPGA 0/1

(clear/almost clear)
~50-54% ~32-34% ~7-9%

Data compiled from publicly available Phase 3 clinical trial results.[6][14]

These clinical outcomes imply that in a preclinical IMQ-induced psoriasis model,

Lomedeucitinib would be expected to significantly reduce ear and skin thickness, decrease
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inflammatory cell infiltration, and lower the expression of psoriasis-associated cytokines like IL-

17A and IL-19.[16]

Performance in Arthritis Models
Psoriatic arthritis (PsA) is another key indication for TYK2 inhibition.[17][18] The collagen-

induced arthritis (CIA) model in rodents is a widely used preclinical model for rheumatoid and

psoriatic arthritis, characterized by joint swelling, synovial inflammation, and bone erosion.

Phase 2 clinical data for Deucravacitinib in patients with active PsA showed significant

improvements in joint symptoms compared to placebo.[6][19][20]

Table 2: Clinical Efficacy of Deucravacitinib in Active Psoriatic Arthritis (Phase 2 Trial)

Endpoint (Week 16)
Deucravacitinib 6

mg QD
Deucravacitinib 12

mg QD
Placebo

ACR 20 Response 52.9% 62.7% 31.8%

ACR 50 Response 24.3% 32.8% 10.6%

Data from a Phase 2, randomized, double-blind, placebo-controlled trial.[19][20]

Based on these clinical results, it is anticipated that in a CIA model, Lomedeucitinib would

effectively reduce paw swelling, decrease arthritis scores, and show protective effects on joint

architecture, likely outperforming or showing comparable efficacy to other oral small molecules.

Performance in Inflammatory Bowel Disease (IBD)
and Lupus (SLE) Models
Preclinical studies have indicated the potential of TYK2 inhibition in models of IBD and SLE.[1]

[6] The dextran sodium sulfate (DSS)-induced colitis model is a common tool for studying IBD,

while spontaneous lupus models like the NZB/W mouse are used for SLE research.

IBD: A related TYK2 inhibitor, BMS-986202, demonstrated dose-dependent inhibition of

colitis in an anti-CD40-induced colitis mouse model, with efficacy equivalent to an anti-p40

antibody control.[21] However, Phase 2 clinical trials of Deucravacitinib in patients with
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Crohn's disease and ulcerative colitis did not meet their primary endpoints, suggesting a

more complex translational path for TYK2 inhibition in IBD.[22][23][24]

SLE: Deucravacitinib has shown robust efficacy in preclinical models of SLE.[1] Furthermore,

BMS-986202 was shown to inhibit the development of anti-dsDNA titers and proteinuria in a

spontaneous lupus mouse model.[21] Clinical trials for Deucravacitinib in SLE have also

shown promising results, with sustained efficacy observed in long-term extension studies.[4]

Table 3: Summary of Expected Preclinical Performance of Lomedeucitinib (based on

Deucravacitinib and related compounds)

Autoimmune Model
Key Pathogenic
Cytokines

Expected Efficacy
of Lomedeucitinib

Potential
Comparators

Imiquimod-Induced

Psoriasis

IL-23, IL-17, Type I
IFN

High (Reduction in
skin thickness,
inflammation)

Apremilast,
Tofacitinib,
Biologics (anti-IL-
23/17)

Collagen-Induced

Arthritis

IL-23, IL-12, Type I

IFN

Moderate to High

(Reduction in paw

swelling, joint

damage)

Tofacitinib, Baricitinib,

Methotrexate

DSS-Induced Colitis

(IBD)
IL-23, IL-12

Uncertain (Preclinical

efficacy, but clinical

trials did not meet

endpoints)

Tofacitinib, Biologics

(anti-TNF, anti-IL-23)

| Spontaneous Lupus (SLE) | Type I IFN, IL-12 | High (Reduction in autoantibodies, proteinuria)

| Baricitinib, Anifrolumab |

Experimental Protocols & Workflows
Detailed methodologies are critical for the accurate evaluation of therapeutic candidates. Below

are standardized protocols for key autoimmune models relevant to Lomedeucitinib's

development.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12137900/
https://www.researchgate.net/publication/391702512_Deucravacitinib_in_Patients_With_Inflammatory_Bowel_Disease_12-Week_Efficacy_and_Safety_Results_From_Three_Randomized_Phase_2_Studies_in_Crohn's_Disease_and_Ulcerative_Colitis
https://mayoclinic.elsevierpure.com/en/publications/deucravacitinib-in-patients-with-inflammatory-bowel-disease-12-we/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9841305/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9959504/
https://news.bms.com/news/details/2025/Bristol-Myers-Squibb-Presents-Two-Late-Breaking-Presentations-Demonstrating-Sotyktu-deucravacitinib-Efficacy-in-Psoriatic-Arthritis-and-Systemic-Lupus-Erythematosus/default.aspx
https://www.benchchem.com/product/b12381395?utm_src=pdf-body
https://www.benchchem.com/product/b12381395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Imiquimod-Induced Psoriasis Model
Objective: To induce a psoriasis-like skin inflammation in mice to evaluate the efficacy of

therapeutic compounds.

Materials:

Mice (BALB/c or C57BL/6 strains, 8-12 weeks old)

Imiquimod 5% cream (e.g., Aldara™)

Calipers for measuring ear thickness

Test compound (Lomedeucitinib), vehicle, and positive control (e.g., topical steroid or oral

apremilast)

Procedure:

Acclimatization: House mice for at least one week under standard conditions.

Hair Removal: Anesthetize mice and shave a designated area on the dorsal skin. Apply a

depilatory cream to remove remaining hair. Allow 24 hours for skin recovery.

Disease Induction: Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved

back and right ear for 5-7 consecutive days.

Treatment Administration: Administer Lomedeucitinib (e.g., via oral gavage) and control

treatments daily, starting either prophylactically (Day 0) or therapeutically (e.g., Day 2) until

the end of the experiment.

Clinical Scoring: Monitor mice daily for body weight. Measure ear thickness using calipers.

Score the back skin for erythema, scaling, and thickness based on a Psoriasis Area and

Severity Index (PASI)-like scale (0-4 for each parameter).

Terminal Analysis: On the final day, euthanize mice. Collect skin and ear tissue for histology

(H&E staining for epidermal thickness and cell infiltration) and cytokine analysis (RT-qPCR or

ELISA for IL-17, IL-23, etc.). Collect spleens to assess for splenomegaly.
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Figure 2: Experimental Workflow for the Imiquimod-Induced Psoriasis Model.

Collagen-Induced Arthritis (CIA) Model
Objective: To induce an autoimmune arthritis in rodents that mimics human

rheumatoid/psoriatic arthritis.

Materials:
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Rats (Lewis or Dark Agouti) or Mice (DBA/1)

Type II Collagen (bovine or chicken)

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

Syringes and needles for immunization

Calipers for measuring paw thickness

Procedure:

Emulsion Preparation: Prepare an emulsion of Type II collagen with CFA.

Primary Immunization (Day 0): Inject the collagen/CFA emulsion intradermally at the base of

the tail.

Booster Immunization (Day 21 for mice, Day 7 for rats): Prepare an emulsion of Type II

collagen with IFA and administer as a booster injection.

Arthritis Onset and Scoring: Monitor animals daily for signs of arthritis, typically beginning

around day 21-28 for mice. Score each paw on a scale of 0-4 based on erythema and

swelling. Measure paw thickness with calipers.

Treatment Administration: Begin prophylactic or therapeutic dosing of Lomedeucitinib and

controls.

Terminal Analysis: At the end of the study (e.g., Day 42), collect blood for cytokine and

antibody analysis. Collect joints for histological assessment of inflammation, pannus

formation, and bone/cartilage erosion.
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Figure 3: Experimental Workflow for the Collagen-Induced Arthritis Model.

Conclusion
Lomedeucitinib, as a selective allosteric TYK2 inhibitor, holds significant promise as an oral

therapeutic for a variety of autoimmune diseases, most notably psoriasis and psoriatic arthritis.

While direct preclinical comparative data for Lomedeucitinib is still emerging, the extensive
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clinical data from its parent compound, Deucravacitinib, provides strong evidence of its

potential efficacy. In preclinical models, Lomedeucitinib is expected to demonstrate potent

anti-inflammatory effects by targeting the IL-23, IL-12, and Type I IFN pathways. Further

preclinical studies directly comparing Lomedeucitinib to other JAK inhibitors and standard-of-

care agents will be crucial in fully defining its therapeutic profile and advantages. The

experimental models and workflows detailed in this guide provide a framework for such future

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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